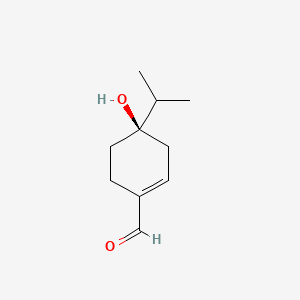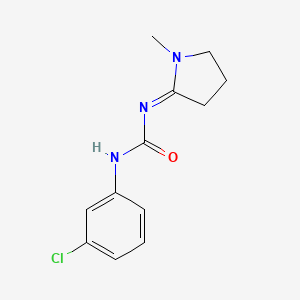
(3-Chlorophenyl)(1-methyl-2-pyrrolidinylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MCN-3009 is a mesoporous carbon nitride compound known for its unique structural and physicochemical properties. It has gained significant attention in various fields due to its large surface area, uniform pore diameters, and semiconducting properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MCN-3009 can be synthesized through the polymerization of aromatic and aliphatic carbons with high nitrogen-containing molecular precursors. This process involves hard and soft templating approaches to achieve the desired mesoporous structure .
Industrial Production Methods
In industrial settings, the production of MCN-3009 typically involves the use of high-temperature treatment and controlled atmospheres to ensure the formation of the mesoporous structure. The process may also include the incorporation of various functionalities, such as metal nanoparticles or organic molecules, to enhance its properties .
Analyse Chemischer Reaktionen
Types of Reactions
MCN-3009 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its semiconducting and basic properties .
Common Reagents and Conditions
Common reagents used in the reactions involving MCN-3009 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions involving MCN-3009 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce amines .
Wissenschaftliche Forschungsanwendungen
MCN-3009 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of MCN-3009 involves its semiconducting properties, which enable it to participate in photoelectrochemical conversions and sensing applications. The molecular targets and pathways involved include the activation of carbon dioxide and the selective sensing of toxic organic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mesoporous silica nanoparticles
- Graphitic carbon nitride
- Mesoporous carbon nanoparticles
Uniqueness
MCN-3009 is unique due to its dual functionalities, including both acidic and basic groups, which are introduced through UV-light irradiation. This property offers enzyme-like characteristics in a single system, making it highly versatile for various applications .
Eigenschaften
CAS-Nummer |
50528-92-2 |
|---|---|
Molekularformel |
C12H14ClN3O |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
(3E)-1-(3-chlorophenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C12H14ClN3O/c1-16-7-3-6-11(16)15-12(17)14-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,17)/b15-11+ |
InChI-Schlüssel |
SINSISHOQIDCEP-RVDMUPIBSA-N |
Isomerische SMILES |
CN\1CCC/C1=N\C(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CN1CCCC1=NC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


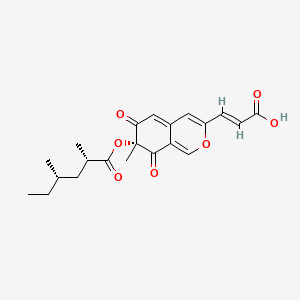
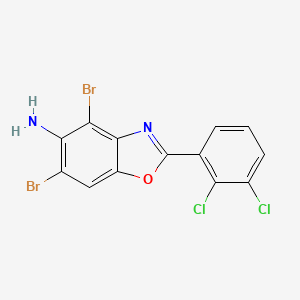



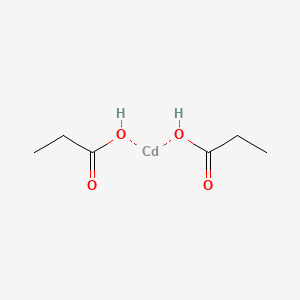
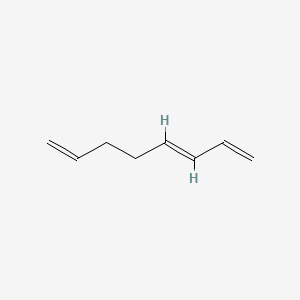

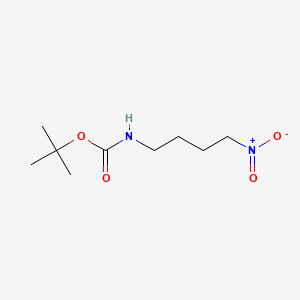

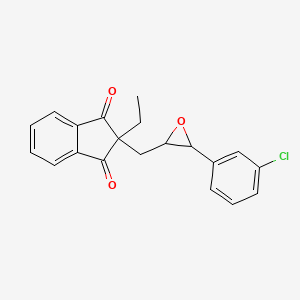
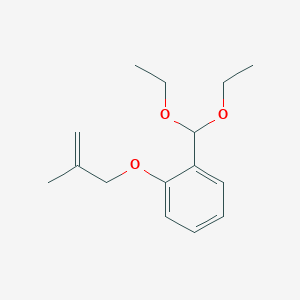
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
